molecular formula C10H8BrF3O2 B8281546 3-(4-Bromo-2-trifluoromethoxy-phenyl)-propionaldehyde

3-(4-Bromo-2-trifluoromethoxy-phenyl)-propionaldehyde

Cat. No. B8281546
M. Wt: 297.07 g/mol
InChI Key: LTNIQXHKDLGBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07544690B2

Procedure details

A solution of 3-(4-bromo-2-trifluoromethoxy-phenyl)-propan-1-ol (1.03 g, 3.44 mmol) in CH2Cl2 (47 mL) was cooled at 4° C. and added celite (1.4 g) and pyridinium chlorochromate (1.11 g, 5.16 mmol). The reaction mixture was stirred at ambient temperature for 6 hr and filtered through a pad of celite, concentrated, and purified by flash chromatography (silica gel, 16% EtOAc in hexane) to give 3-(4-bromo-2-trifluoromethoxy-phenyl)-propionaldehyde (659 mg, 64%) as a colorless oil.
Name
3-(4-bromo-2-trifluoromethoxy-phenyl)-propan-1-ol
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[C:4]([O:12][C:13]([F:16])([F:15])[F:14])[CH:3]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH:10]=[O:11])=[C:4]([O:12][C:13]([F:14])([F:15])[F:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
3-(4-bromo-2-trifluoromethoxy-phenyl)-propan-1-ol
Quantity
1.03 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CCCO)OC(F)(F)F
Name
Quantity
47 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, 16% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCC=O)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 659 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.